molecular formula C5H12N2O2S B12832421 N-(3-Methylazetidin-3-yl)methanesulfonamide

N-(3-Methylazetidin-3-yl)methanesulfonamide

Cat. No.: B12832421
M. Wt: 164.23 g/mol
InChI Key: ZONUZYIBIBRJFI-UHFFFAOYSA-N
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Description

N-(3-Methylazetidin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C5H12N2O2S It is characterized by the presence of a methanesulfonamide group attached to a 3-methylazetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylazetidin-3-yl)methanesulfonamide typically involves the reaction of 3-methylazetidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3-Methylazetidine+Methanesulfonyl chlorideThis compound\text{3-Methylazetidine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 3-Methylazetidine+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylazetidin-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Methylazetidin-3-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methylazetidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The azetidine ring may also interact with enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methylazetidin-3-yl)methanesulfonamide
  • N-(3-Amino-3-methylazetidin-1-ylsulfonyl)-5-bromopyridin-2-amine
  • Methanesulfonyl azide

Uniqueness

N-(3-Methylazetidin-3-yl)methanesulfonamide is unique due to the specific positioning of the methyl group on the azetidine ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may confer unique properties in terms of stability, solubility, and biological activity.

Properties

Molecular Formula

C5H12N2O2S

Molecular Weight

164.23 g/mol

IUPAC Name

N-(3-methylazetidin-3-yl)methanesulfonamide

InChI

InChI=1S/C5H12N2O2S/c1-5(3-6-4-5)7-10(2,8)9/h6-7H,3-4H2,1-2H3

InChI Key

ZONUZYIBIBRJFI-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)NS(=O)(=O)C

Origin of Product

United States

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